Friedelanol
Overview
Description
Friedelanol is a pentacyclic triterpenoid with the molecular formula C30H52O . It is commonly distributed in plants and found in edible fruits and vegetables .
Synthesis Analysis
Friedelin and its derivative 3β-friedelinol are reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties . This compound is a b-diketone that occurs naturally in the roots of B. dracunculifolia .Molecular Structure Analysis
This compound has a molecular weight of 428.733 Da . It is one of the major pentacyclic terpenes present in the cork of different plants .Chemical Reactions Analysis
Friedelin and its derivative 3β-friedelinol have diverse biological activities such as anti-inflammatory, antibacterial, and antiviral agents . These compounds are considered promising candidates for drug development .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 478.3±13.0 °C at 760 mmHg, and a flash point of 199.6±12.3 °C . It has a molar refractivity of 132.3±0.3 cm3 .Scientific Research Applications
Antinociceptive Activity
Research has identified Friedelanol among compounds with potent antinociceptive effects. A study on Maytenus robusta highlighted a derivative of this compound exhibiting significant dose-dependent antinociceptive activity, which was more effective than aspirin and paracetamol in animal models (Niero et al., 2006).
Antidermatophytic Activity
This compound has also been studied for its antifungal properties, especially against dermatophytic fungi. Its derivatives showed promising antidermatophytic activities in studies involving compounds isolated from Syzygium jambos (Kuiaté et al., 2007).
Antiviral Properties
Significant antiviral activities have been attributed to this compound, particularly against human coronaviruses. Its potency suggests potential for the development of new antiviral drugs, indicating a promising scaffold for future pharmaceuticals (Chang et al., 2012).
Anti-Newcastle Disease Virus Activity
This compound derivatives have shown activity against the Newcastle Disease Virus (NDV), a significant threat to the poultry industry. This suggests potential applications in veterinary medicine, especially for poultry health (Credo et al., 2022).
Inhibition of Cellular Senescence
The compound has been investigated for its role in inhibiting cellular senescence, a process associated with aging and age-related diseases. This suggests potential applications in anti-aging treatments and the management of aging-associated conditions (Yang et al., 2011).
Safety and Hazards
Future Directions
Friedelanol and its derivatives have broad biological activities and their potential cytotoxic activity indicates they have a promising future in the control of various diseases . The use of this compound as nutraceutical and cosmeceutical agents as well as the industrial applications is a new trend .
Mechanism of Action
Friedelan-3-ol, also known as Friedelinol or Friedelanol, is a pentacyclic triterpenoid that is commonly distributed in plants and found in edible fruits and vegetables . This compound has been reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties .
Target of Action
It is reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties . This suggests that it may interact with a variety of cellular targets involved in these processes.
Mode of Action
Its diverse biological activities suggest that it may interact with multiple targets and pathways within the cell
Biochemical Pathways
For instance, its antibacterial and anti-viral properties suggest that it may interfere with the life cycle of bacteria and viruses, while its cytotoxic properties suggest that it may induce cell death in certain types of cells .
Pharmacokinetics
Its presence in edible fruits and vegetables suggests that it is likely absorbed through the digestive tract
Result of Action
Friedelan-3-ol has been reported to have antibacterial, anti-viral, and cytotoxic properties . This suggests that it may kill or inhibit the growth of bacteria and viruses, and induce cell death in certain types of cells.
Action Environment
The action of Friedelan-3-ol may be influenced by various environmental factors. For instance, its extraction from plant materials can be affected by the use of different solvents . Additionally, its bioavailability and efficacy may be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
Friedelan-3-ol plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Friedelan-3-ol has been reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties
Cellular Effects
Friedelan-3-ol has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Friedelan-3-ol has been found to exhibit protective effects against scopolamine-induced oxidative stress, neuro-inflammation, glial cell activation, and p-JNK as well as NF-κB and their downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of Friedelan-3-ol involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Friedelan-3-ol vary with different dosages in animal models . For instance, Friedelan-3-ol and its derivatives at a dose rate of 30 mg/kg showed a decrease in carrageenan-induced paw oedema volume comparable to that of the standard anti-inflammatory drug dexamethasone at five hours .
Properties
IUPAC Name |
(3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-VYFOYESCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-72-3 | |
Record name | Friedelan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Friedelanol?
A1: this compound has the molecular formula C30H52O and a molecular weight of 428.75 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound is commonly characterized by spectroscopic techniques like NMR and IR. Key features include:
- 13C NMR: Signals corresponding to the 30 carbon atoms in the friedelane structure, including a distinct signal for the carbon attached to the hydroxyl group. []
Q3: What are the reported biological activities of this compound?
A3: Research suggests that this compound exhibits various pharmacological activities, including:* Anti-inflammatory activity: Shown to inhibit carrageenan-induced paw edema in rats. [, , ]* Antimicrobial activity: Demonstrated activity against several bacteria and fungi. [, , , ]* Anti-NDV activity: Exhibited activity against Newcastle Disease Virus (NDV) in embryonated chicken eggs. [, ]
Q4: Has this compound been tested in clinical trials for any disease?
A4: There is no published data available regarding clinical trials of this compound for any specific disease.
Q5: What is known about the mechanism of action of this compound in exhibiting its biological activities?
A5: While the exact mechanisms are not fully understood, some studies suggest:
- Anti-inflammatory activity: May involve modulation of inflammatory mediators. []
- Antimicrobial activity: Could be related to its interaction with bacterial cell walls or fungal membranes. [, ]
- Anti-NDV activity: The precise mechanism is unknown, but it may interfere with viral replication or entry into host cells. [, ]
Q6: What are the potential applications of this compound based on its biological activities?
A6: The reported biological activities of this compound suggest potential applications in:
- Development of anti-inflammatory drugs: Further research could lead to its development as a potential therapeutic agent for inflammatory conditions. []
- Antimicrobial formulations: Its activity against bacteria and fungi makes it a candidate for developing new antimicrobial agents or formulations. [, , , ]
- Antiviral research: Its anti-NDV activity warrants further investigation for potential applications in veterinary medicine or as a lead compound for developing antiviral drugs. [, ]
Q7: Are there any traditional uses of this compound or plants containing this compound?
A7: In Tanzania, the leaves of Synadenium glaucescens Pax., a plant known to contain this compound, are traditionally used for the treatment of various ailments, including Newcastle Disease. [, ]
Q8: How is this compound isolated from natural sources?
A8: this compound is typically isolated from plant sources using various extraction and purification techniques, including:
- Solvent extraction: Commonly using solvents like hexane, ethyl acetate, or methanol. [, , , , , , , ]
- Chromatographic techniques: Including column chromatography, often with silica gel as the stationary phase, to separate and purify this compound from other plant constituents. [, , , , , , , , , , , , , , , , ]
Q9: What is the stability of this compound under various conditions?
A9: Detailed studies on the stability of this compound under various storage conditions (temperature, humidity, light) are limited and require further investigation.
Q10: What are the challenges in formulating this compound for pharmaceutical applications?
A10: this compound, like many triterpenes, may pose challenges in formulation due to its:
Q11: Are there any strategies to improve the stability and bioavailability of this compound?
A11: Potential strategies to enhance its pharmaceutical properties include:
Q12: What are the major research gaps that need to be addressed for the development of this compound as a therapeutic agent?
A12: Key research gaps include:
Q13: What is the significance of finding this compound in the cork of Quercus suber?
A16: The identification of this compound in cork was significant because it highlighted a previously unreported constituent of this material and contributed to a better understanding of cork's chemical composition. []
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